molecular formula C18H22ClNO3S B3035738 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine CAS No. 338412-20-7

3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine

Cat. No.: B3035738
CAS No.: 338412-20-7
M. Wt: 367.9 g/mol
InChI Key: CVMASGYASJVYJF-UHFFFAOYSA-N
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Description

3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a complex organic compound with the molecular formula C18H22ClNO3S . This compound is characterized by the presence of a sulfonyl group attached to a chlorinated methylphenyl ring, an isobutoxy group, and a dimethylpyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

Target of Action

The primary target of this compound is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction can inhibit the enzyme’s activity, thereby affecting the conversion of cortisol to cortisone

Biochemical Pathways

The compound affects the cortisol metabolic pathway . By inhibiting Corticosteroid 11-beta-dehydrogenase isozyme 1, it prevents the conversion of cortisol to cortisone . This can lead to an increase in cortisol levels, which can have various downstream effects, including anti-inflammatory and immunosuppressive effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific biological context. In general, by inhibiting the conversion of cortisol to cortisone, the compound can potentially alter the balance of these hormones in the body . This can have various effects, depending on the specific physiological context.

Safety and Hazards

As this is a less-studied substance, specific safety and hazard information may not be available .

Preparation Methods

The synthesis of 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-isobutoxy-4,6-dimethylpyridine under controlled conditions . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine include:

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c1-11(2)10-23-18-17(12(3)9-13(4)20-18)24(21,22)16-8-6-7-15(19)14(16)5/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMASGYASJVYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=C(C(=CC=C2)Cl)C)OCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137724
Record name 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338412-20-7
Record name 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338412-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Chloro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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